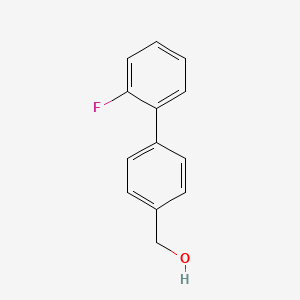
4-(2-氟苯基)苄醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)benzyl alcohol: is an organic compound with the molecular formula C13H11FO It consists of a benzyl alcohol moiety substituted with a fluorophenyl group at the para position
科学研究应用
4-(2-Fluorophenyl)benzyl alcohol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Fluorophenyl)benzyl alcohol involves the reduction of 4-(2-Fluorophenyl)benzoic acid. The reduction can be carried out using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is typically cooled to 0°C during the addition of the acid to the LiAlH4 solution. After the addition, the reaction is allowed to proceed at room temperature, followed by quenching with water and extraction to isolate the desired product .
Industrial Production Methods
Industrial production methods for 4-(2-Fluorophenyl)benzyl alcohol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and catalytic systems may be explored to improve the scalability and sustainability of the synthesis.
化学反应分析
Types of Reactions
4-(2-Fluorophenyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
Oxidation: 4-(2-Fluorophenyl)benzaldehyde or 4-(2-Fluorophenyl)benzoic acid.
Reduction: 4-(2-Fluorophenyl)toluene.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 4-(2-Fluorophenyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to unique pharmacological effects.
相似化合物的比较
Similar Compounds
- 4-Fluorobenzyl alcohol
- 2-Fluorobenzyl alcohol
- 4-(4-Fluorophenyl)benzyl alcohol
Comparison
4-(2-Fluorophenyl)benzyl alcohol is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other fluorobenzyl alcohols, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions.
属性
IUPAC Name |
[4-(2-fluorophenyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWIEVUZWQZLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362631 |
Source


|
| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-57-4 |
Source


|
| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
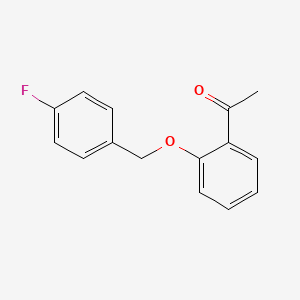
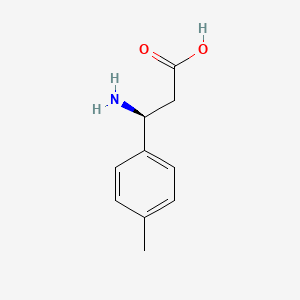
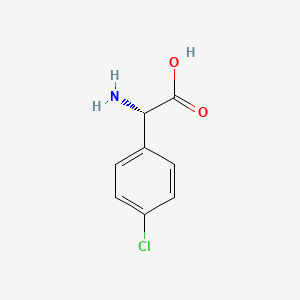
![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)
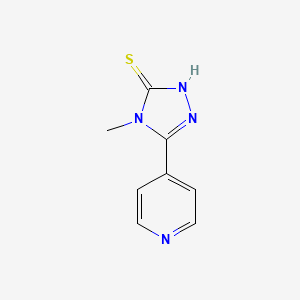
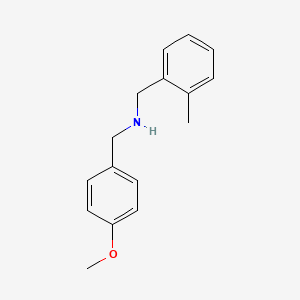
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)

![ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1299999.png)
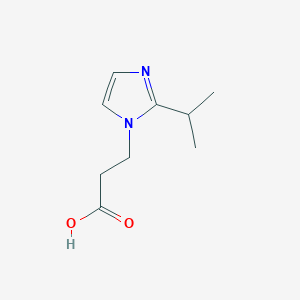

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)


